Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite
Overview
Description
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite is a chemical compound used in various chemical reactions and syntheses. It's a part of the larger family of phosphoramidites, which are important in the synthesis of DNA and RNA sequences.
Synthesis Analysis
- The synthesis of compounds similar to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, such as bis[2-(trimethylsilyl)ethyl]N,N-dialkylphosphoramidites, involves the reaction of N,N-dialkylphosphorochloridites with appropriate 2-(trialkylsilyl)ethanol (Ross, Thomson, Freeman, & Rathbone, 1995).
Molecular Structure Analysis
- The molecular structure of related compounds, such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene, has been determined using X-ray crystallography. These compounds show significant pyramidarization at olefinic carbons with large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).
Chemical Reactions and Properties
- Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidites are used in the phosphorylation of various alcohols, leading to the formation of phosphites and phosphate triesters. These compounds can undergo oxidation and treatment to produce phosphate monoesters (Ross et al., 1995).
- The reactivity of similar compounds, such as disilynes, with trimethylsilylcyanide, has been studied, leading to the formation of bis-adducts with silaketenimine character and 1,4-diaza-2,3-disilabenzene analogues (Takeuchi, Ichinohe, & Sekiguchi, 2008).
Physical Properties Analysis
- Detailed characterization of compounds like bis(trimethylsilyl)ethylamine, which is structurally related to Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite, has been conducted using various spectroscopic techniques and elemental analysis. The temperature dependence of their saturated vapor pressure and the thermodynamic characteristics of vaporization have also been established (Sysoev et al., 2012).
Chemical Properties Analysis
- Bis(diisopropylamino)phosphanyldiazomethane, another compound in the same family, has been shown to form stable carbenes upon thermolysis, exhibiting multiple-bond character and undergoing various cycloaddition reactions (Bertrand, 1991).
Scientific Research Applications
Synthesis of Selenium-Containing β-Lactams : It was used as a selenating reagent for inserting the 2-(trimethylsilyl)ethylseleno group in the synthesis of selenium-containing β-lactams, such as selenacephams and selenacephems (Garud, Makimura, & Koketsu, 2011).
Synthesis of Phosphate Monoesters : This compound facilitated the synthesis of phosphate monoesters, showcasing its utility in phosphorylating various substrates (Ross, Rathbone, Thomson, & Freeman, 1995).
Oxidation of Alcohols : It was involved in the oxidation of alcohols to aldehydes and ketones using bis(trimethylsilyl) peroxide as an oxidant (Kanemoto et al., 1988).
Battery Technology : In the field of battery technology, derivatives of bis(trimethylsilyl) were used as electrolyte additives for high voltage lithium-ion batteries (Lyu et al., 2019).
Synthesis of Radioprotecting Agents : It was used in the creation of water-soluble sodium salts of α-aminophosphonic acids, which are potential radioprotecting agents (Sal’keeva, Nurmaganbetova, Kurmanaliev, & Gazizov, 2002).
HIV Research : It played a role in synthesizing compounds with selective in vitro activity against HIV-1 and HIV-2 (Goudgaon, McMillan, & Schinazi, 1992).
Oligonucleotide Synthesis : This compound was a key building block in the solid-phase synthesis of oligonucleotide glycoconjugates carrying different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).
Chemical Vapor Deposition : It was characterized for use as a precursor in the chemical vapor deposition process, specifically in the synthesis of films based on the Si-C-N system (Sysoev et al., 2012).
Safety And Hazards
“Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of water (P302 + P352) .
properties
IUPAC Name |
N-[bis(2-trimethylsilylethoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40NO2PSi2/c1-15(2)17(16(3)4)20(18-11-13-21(5,6)7)19-12-14-22(8,9)10/h15-16H,11-14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVPTNNSVPPRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC[Si](C)(C)C)OCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40NO2PSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471952 | |
Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
CAS RN |
121373-20-4 | |
Record name | Bis(2-(trimethylsilyl)ethyl) diisopropylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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